molecular formula C13H18N2O2 B582012 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 885272-42-4

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No. B582012
M. Wt: 234.299
InChI Key: AJOIZSPQKCKYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is used for research purposes .


Synthesis Analysis

Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .


Molecular Structure Analysis

The molecular structure of “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester” is represented by the formula C13H18N2O2 .


Chemical Reactions Analysis

Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, are used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in the treatment of cancer cells and microbes .

Scientific Research Applications

Novel Synthetic Routes

Researchers have developed novel synthetic routes and methodologies involving derivatives of indole carboxylic acid esters. For instance, a novel intramolecular defluorinative cyclization approach has been applied for the synthesis of difluoromethylated quinazolic acid derivatives, showcasing the versatility of similar structures in complex organic synthesis (Hao et al., 2000). Additionally, the synthesis of spirocyclic indoline lactones via base-promoted cyclization highlights the potential for constructing complex molecular architectures from simple ester precursors (Hodges, Wang, & Riley, 2004).

Methodological Innovations

Methodological innovations in the synthesis of amino acid derivatives and their applications in peptide synthesis have been reported. For example, a general synthesis of indole-3-carboxylic esters by palladium-catalyzed direct oxidative carbonylation of 2-alkynylaniline derivatives represents a significant advancement in the field (Gabriele et al., 2012). The activation of carboxylic acids as their active esters, using tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, demonstrates a novel approach to amide or peptide bond formation (Basel & Hassner, 2002).

Synthetic Utility in Biological Active Compound Development

The synthesis and evaluation of biological activities of 4-chloroindole-3-acetic acid and its esters, including tert-butyl esters, reveal the compound's potential in developing plant growth regulators and other bioactive molecules (Katayama, 2000). This highlights the broad applicability of indole carboxylic acid esters in both synthetic and applied biological research.

Fluorescent Amino Acid Derivatives

The synthesis of highly fluorescent amino acid derivatives from indole carboxylic acid esters underscores the importance of these compounds in developing novel fluorescent probes and materials. A method leading to N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester demonstrates the potential for creating compounds with desirable photophysical properties (Guzow et al., 2001).

Future Directions

Indoles, including “4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester”, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research may focus on exploring novel methods of synthesis and investigating their potential uses in treating various disorders .

properties

IUPAC Name

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOIZSPQKCKYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680511
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

CAS RN

885272-42-4
Record name 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
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